Linoleic acid (LA) is a polyunsaturated omega-6 fatty acid, chemically designated as cis,cis-9,12-octadecadienoic acid. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is an essential fatty acid for humans, meaning that it cannot be synthesized by the body and must be obtained through the diet. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Rich sources of LA include vegetable oils like sunflower, safflower, corn, and soybean oil. [, , , , , , ]
Linoleic acid is primarily sourced from various plant oils, such as sunflower oil, corn oil, safflower oil, and soybean oil. It is classified as an omega-6 fatty acid due to the position of its first double bond at the sixth carbon from the methyl end of the fatty acid chain. The chemical structure of linoleic acid is represented as or acid. Its systematic name reflects its two double bonds located at the ninth and twelfth carbon atoms.
Linoleic acid can be synthesized through various methods:
Linoleic acid has a molecular formula of and a molar mass of approximately 280.43 g/mol. Its structure features:
The presence of these double bonds makes linoleic acid a liquid at room temperature and contributes to its properties as an essential fatty acid.
Linoleic acid participates in several important chemical reactions:
Linoleic acid exerts various biological effects through its role in cell membrane structure and function:
Linoleic acid possesses distinct physical and chemical properties:
These properties are influenced by its molecular structure, particularly the presence of double bonds.
Linoleic acid has diverse applications across various fields:
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